1-(1-Aminocyclopropyl)hex-5-yn-1-one

Description

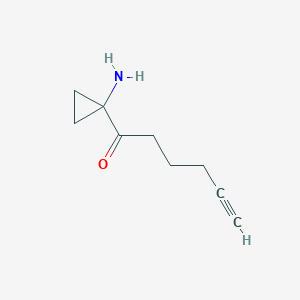

1-(1-Aminocyclopropyl)hex-5-yn-1-one is a ketone derivative featuring a strained cyclopropylamine substituent and a terminal alkyne within a six-carbon chain.

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(1-aminocyclopropyl)hex-5-yn-1-one |

InChI |

InChI=1S/C9H13NO/c1-2-3-4-5-8(11)9(10)6-7-9/h1H,3-7,10H2 |

InChI Key |

ODGJGCNYXBXELC-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCC(=O)C1(CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminocyclopropyl)hex-5-yn-1-one typically involves the cyclopropanation of an appropriate precursor followed by functional group transformations. One common method involves the reaction of cyclopropylamine with hex-5-yn-1-one under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminocyclopropyl)hex-5-yn-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(1-Aminocyclopropyl)hex-5-yn-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopropyl)hex-5-yn-1-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

1-(Hex-5-ynoyl)piperidin-4-one (Compound 13)

- Structure : Differs by replacing the cyclopropylamine with a piperidin-4-one ring.

- Reactivity: The cyclic amide in piperidin-4-one reduces nucleophilicity compared to the primary amine in the target compound.

- Applications: Piperidinone derivatives are common in drug discovery (e.g., kinase inhibitors), whereas the cyclopropylamine in the target compound may enhance bioavailability or target specificity .

1-(1-Aminocyclopropyl)ethan-1-one Hydrochloride

- Structure : A smaller analog with a methyl ketone instead of the hex-5-yn-1-one chain .

- Physical Properties : Lower molecular weight (135.59 g/mol vs. ~181 g/mol for the target compound) reduces lipophilicity. The hydrochloride salt improves solubility in polar solvents .

- Reactivity : The absence of an alkyne limits applications in click chemistry or cross-coupling reactions .

1-(p-Tolyl)hex-5-yn-1-one (S4)

- Structure : Replaces the cyclopropylamine with a p-tolyl aromatic group .

- Electronic Effects : The electron-donating methyl group on the aromatic ring enhances stability but reduces electrophilicity at the ketone compared to the electron-deficient cyclopropylamine substituent .

- Synthetic Utility : Used in enantioselective allene synthesis, highlighting the versatility of hex-5-yn-1-one scaffolds in asymmetric catalysis .

Biological Activity

1-(1-Aminocyclopropyl)hex-5-yn-1-one is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. Its structure, characterized by a cyclopropyl amine moiety, suggests various mechanisms of action that could be exploited for therapeutic purposes. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 135.21 g/mol. The presence of the cyclopropyl group contributes to its unique reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of cyclopropane compounds can possess significant antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully elucidated but suggests potential for development as an antimicrobial agent.

- Antineoplastic Activity : The compound has been investigated for its potential anti-cancer properties. It may act as an alkylating agent, which is a common mechanism for many chemotherapeutic agents. Research into its efficacy against specific cancer cell lines is ongoing.

The exact mechanisms through which this compound exerts its biological effects are not fully characterized. However, it is hypothesized to interact with various cellular pathways, including:

- Inhibition of Enzyme Activity : Preliminary assays suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Cellular Uptake and Metabolism : The unique structure may facilitate uptake into cells, where it could be metabolized to active forms that exert biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities from Related Compounds

Experimental Data

In a recent study examining enzyme inhibition, the residual activity of various compounds was measured at different concentrations. The results indicated that certain derivatives showed significant inhibition rates, suggesting that structural modifications could enhance biological activity.

Table 2: Enzyme Inhibition Data

| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |

|---|---|---|

| Compound A | 25 | 44 ± 19 |

| Compound B | 50 | 59 ± 17 |

| This compound | 100 | TBD |

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research in medicinal chemistry. Further studies are necessary to elucidate its mechanisms of action, optimize its structure for enhanced efficacy, and explore its potential therapeutic applications. Continued investigation into its antimicrobial and antineoplastic properties will be crucial in determining its viability as a drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.